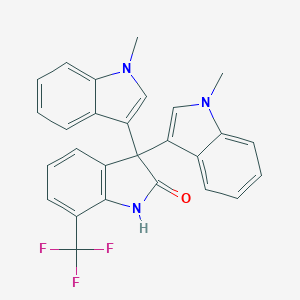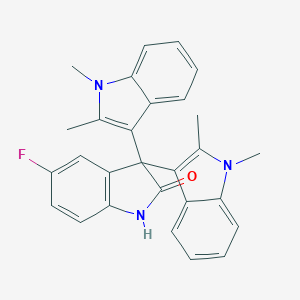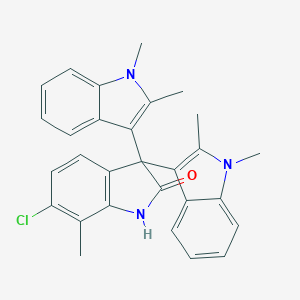![molecular formula C15H16N2OS B307468 1-[6-Methyl-4-(2-phenylvinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone](/img/structure/B307468.png)
1-[6-Methyl-4-(2-phenylvinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-Methyl-4-(2-phenylvinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone is a chemical compound that has gained attention in the scientific community for its potential applications in research. This compound is also known as MPTP and has been studied for its biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-[6-Methyl-4-(2-phenylvinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone involves its conversion to MPP+ (1-methyl-4-phenylpyridinium ion) in the brain, which selectively damages dopaminergic neurons in the substantia nigra. This leads to the development of Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to induce Parkinson's disease-like symptoms in animal models, including tremors, rigidity, and bradykinesia. Additionally, this compound has been shown to cause oxidative stress and mitochondrial dysfunction in dopaminergic neurons.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[6-Methyl-4-(2-phenylvinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone in lab experiments include its ability to induce Parkinson's disease-like symptoms in animal models, allowing researchers to study the disease and develop potential treatments. However, the limitations of using this compound include its toxicity and the need for careful handling.
Orientations Futures
There are several future directions for research involving 1-[6-Methyl-4-(2-phenylvinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone. One potential area of research is in the development of new treatments for Parkinson's disease. Additionally, this compound could be used to study the effects of oxidative stress and mitochondrial dysfunction on other neurological disorders. Finally, further research could be conducted to better understand the mechanism of action of this compound and its potential applications in other scientific fields.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in scientific research.
Méthodes De Synthèse
The synthesis of 1-[6-Methyl-4-(2-phenylvinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone involves the reaction of 4-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine with benzaldehyde in the presence of a base. The resulting product is then purified using column chromatography. This method has been reported to yield the compound in good purity and yield.
Applications De Recherche Scientifique
1-[6-Methyl-4-(2-phenylvinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone has been studied for its potential applications in various scientific fields. One of the primary areas of research is in the field of neuroscience, where this compound has been used to induce Parkinson's disease in animal models. This has allowed researchers to study the disease and develop potential treatments.
Propriétés
Formule moléculaire |
C15H16N2OS |
|---|---|
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
1-[6-methyl-4-[(E)-2-phenylethenyl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone |
InChI |
InChI=1S/C15H16N2OS/c1-10-14(11(2)18)13(17-15(19)16-10)9-8-12-6-4-3-5-7-12/h3-9,13H,1-2H3,(H2,16,17,19)/b9-8+ |
Clé InChI |
JEIRNADLEPAYAA-CMDGGOBGSA-N |
SMILES isomérique |
CC1=C(C(NC(=S)N1)/C=C/C2=CC=CC=C2)C(=O)C |
SMILES |
CC1=C(C(NC(=S)N1)C=CC2=CC=CC=C2)C(=O)C |
SMILES canonique |
CC1=C(C(NC(=S)N1)C=CC2=CC=CC=C2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-[[(Z)-(3-methyl-1-naphthalen-2-yl-5-oxopyrazol-4-ylidene)methyl]amino]phenyl]-3-methylsulfanyl-2H-1,2,4-triazin-5-one](/img/structure/B307385.png)

![1-[10-bromo-6-(3,5-di-tert-butyl-4-hydroxyphenyl)-3-(ethylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307389.png)
![7-Acetyl-10-bromo-6-(3,4-dimethoxyphenyl)-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307390.png)
![[2,6-dimethoxy-4-[(Z)-[4-oxo-2-[2-(trifluoromethyl)anilino]-1,3-thiazol-5-ylidene]methyl]phenyl] acetate](/img/structure/B307391.png)
![3-(Allylsulfanyl)-6-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307392.png)
![2-{2-[4-(Benzyloxy)-3-methoxyphenyl]vinyl}-8-[(4-chlorobenzyl)oxy]quinoline](/img/structure/B307393.png)


![1-{3-[(2-chlorobenzyl)sulfanyl]-6-(2-propoxynaphthalen-1-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B307397.png)
![Allyl 3-[3-(allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl ether](/img/structure/B307398.png)

![4-[3-(Allylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chlorophenyl methyl ether](/img/structure/B307403.png)
